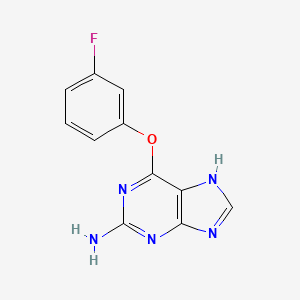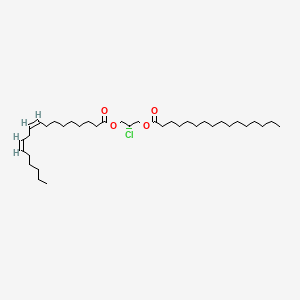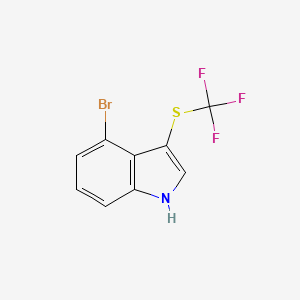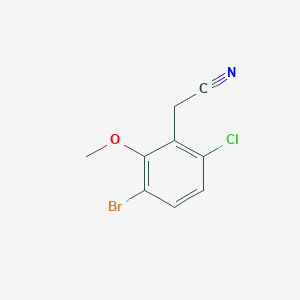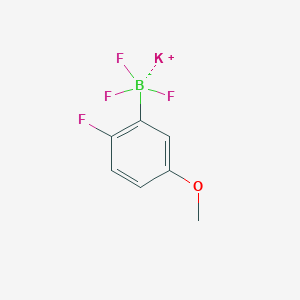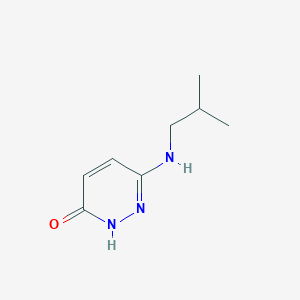
6-(Isobutylamino)pyridazin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Isobutylamino)pyridazin-3-ol is a compound belonging to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms. Pyridazine derivatives have been widely studied due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Isobutylamino)pyridazin-3-ol typically involves the reaction of hydrazine derivatives with ketones or esters. One common method is the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Another approach involves the reaction of 1,4-dicarbonyl compounds with hydrazine or aryl hydrazines .
Industrial Production Methods
Industrial production of pyridazine derivatives often employs large-scale cyclization reactions using hydrazine derivatives and suitable ketones or esters. The reaction conditions are optimized to ensure high yields and purity of the final product .
化学反应分析
Types of Reactions
6-(Isobutylamino)pyridazin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The compound can undergo substitution reactions at the nitrogen atoms or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Pyridazinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyridazine derivatives.
科学研究应用
6-(Isobutylamino)pyridazin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyridazine derivatives.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
作用机制
The mechanism of action of 6-(Isobutylamino)pyridazin-3-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory and analgesic effects .
相似化合物的比较
Similar Compounds
Pyridazine: The parent compound with a six-membered ring containing two adjacent nitrogen atoms.
Pyridazinone: A derivative with a carbonyl group at the third position.
Dihydropyridazine: A reduced form of pyridazine with additional hydrogen atoms
Uniqueness
6-(Isobutylamino)pyridazin-3-ol is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the isobutylamino group enhances its biological activity compared to other pyridazine derivatives .
属性
分子式 |
C8H13N3O |
|---|---|
分子量 |
167.21 g/mol |
IUPAC 名称 |
3-(2-methylpropylamino)-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H13N3O/c1-6(2)5-9-7-3-4-8(12)11-10-7/h3-4,6H,5H2,1-2H3,(H,9,10)(H,11,12) |
InChI 键 |
JKGLUKZVVAYMPF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNC1=NNC(=O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



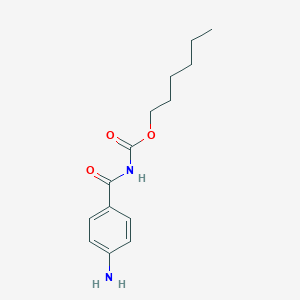
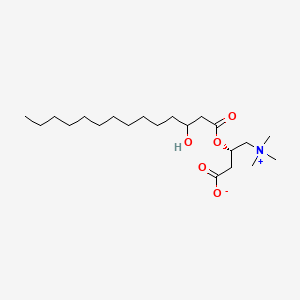
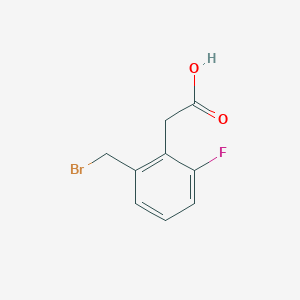
![[Bis(trifluoromethyl)aminooxy]radical](/img/structure/B15292686.png)
![4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B15292693.png)
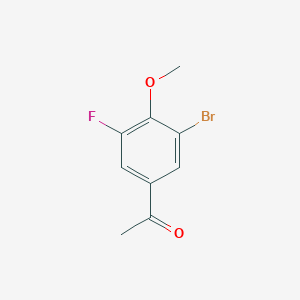
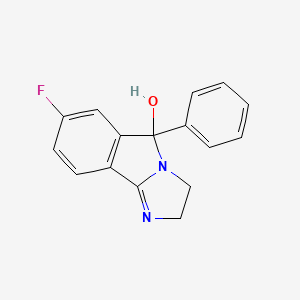
![Pregabalin Paraben Amide ((3S)-3-[[(4-Hydroxybenzoyl)amino]methyl]-5-methyl Hexanoic Acid)](/img/structure/B15292704.png)
